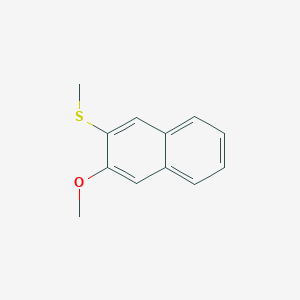
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One notable application involves the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug. The process employs dimethyl carbonate as a greener methylation agent, highlighting an environmentally friendly approach to chemical synthesis. The study demonstrates the efficiency of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst, achieving a high conversion and selectivity towards 2-methoxynaphthalene under optimized conditions. This work underscores the potential of using solid base catalysts in sustainable chemical processes (Yadav & Salunke, 2013).
Synthetic Applications
(3-Methoxynaphthalen-2-yl)(methyl)sulfane also finds application in the synthesis of various bioactive compounds. For instance, it has been used in the preparation of 2-bromo-6-methoxynaphthalene, an important intermediate for the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The use of environmentally benign reagents like dimethyl carbonate for methylation steps in these syntheses is highlighted, demonstrating a move towards greener synthetic methods (Xu & He, 2010).
Photodynamic Therapy Applications
Further expanding its utility, derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been explored for their potential in photodynamic therapy (PDT). A study involving the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates these compounds' potential as Type II photosensitizers for cancer treatment in PDT. These derivatives show promising properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Additionally, some derivatives synthesized from (3-Methoxynaphthalen-2-yl)(methyl)sulfane have shown potential antibacterial activity. A study on the synthesis and evaluation of 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide reports its effectiveness against both gram-positive and gram-negative bacteria. This highlights the compound's role in the development of new antibacterial agents, showcasing the broader pharmaceutical applications of (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives (Mamatha, Babu, Mukkanti, & Pal, 2011).
Eigenschaften
IUPAC Name |
2-methoxy-3-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVFRPAVPSEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
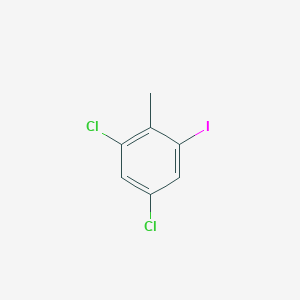
![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
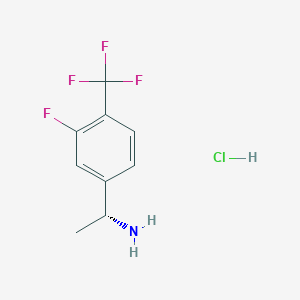
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

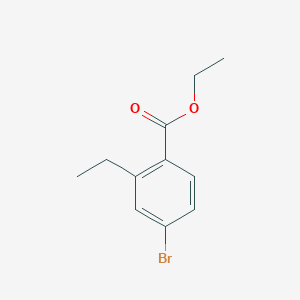
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

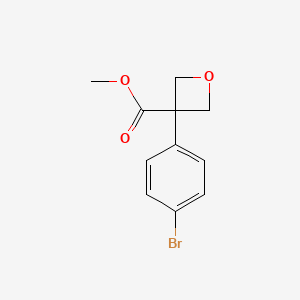

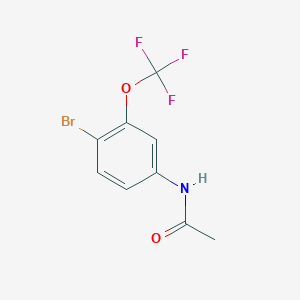

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)

